molecular formula C10H17N5OS B5824061 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone

1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone

Cat. No. B5824061
M. Wt: 255.34 g/mol
InChI Key: DDNYOERRJOXQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone, also known as BTTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BTTA is a versatile compound that can be used for a variety of purposes, including as a reducing agent, a photoinitiator, and a crosslinker. In

Mechanism of Action

The mechanism of action of 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone is not well understood. However, it is believed that 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone acts as a reducing agent by donating electrons to other molecules. This can lead to the formation of new chemical bonds and the synthesis of new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone. However, it has been shown to be non-toxic and biocompatible, making it a promising compound for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone in lab experiments is its versatility. It can be used for a variety of purposes, including as a reducing agent, a photoinitiator, and a crosslinker. Additionally, 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone is relatively easy to synthesize and is non-toxic and biocompatible. However, one limitation of using 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone is that its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain experiments.

Future Directions

There are several future directions for further research on 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further research is needed to better understand the mechanism of action of 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone and its potential applications in biomedical research. Finally, the use of 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone in the synthesis of new materials and compounds should be explored further.

Synthesis Methods

The synthesis of 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine-2-thiol with chloroacetyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone. The synthesis of 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone has a wide range of applications in scientific research. It has been used as a reducing agent in the synthesis of various compounds, including nanoparticles and polymers. 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone has also been used as a photoinitiator in the polymerization of acrylates and as a crosslinker in the preparation of hydrogels. Additionally, 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone has been used as a fluorescent probe for the detection of thiols and as a catalyst for the synthesis of cyclic carbonates.

properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5OS/c1-7(16)6-17-10-12-8(14(2)3)11-9(13-10)15(4)5/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNYOERRJOXQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC(=NC(=N1)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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